molecular formula C18H22N4O2S2 B10784029 4-[4-(3-Indolyl)piperidinomethyl]-2-mesylaminothiazole

4-[4-(3-Indolyl)piperidinomethyl]-2-mesylaminothiazole

Katalognummer B10784029
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: XLFASBVDVQTBES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FK-613 is a small molecule drug developed by Astellas Pharma, Inc. It functions as a 5-HT receptor antagonist, H1 receptor antagonist, and histamine receptor antagonist. FK-613 has been investigated for its potential use in treating conditions such as asthma, allergic rhinitis, and urticaria .

Vorbereitungsmethoden

The synthesis of FK-613 involves multiple steps, including the formation of the indolyl piperidine core. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Industrial production methods for FK-613 would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

FK-613 undergoes several types of chemical reactions, including:

    Oxidation: FK-613 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in FK-613.

    Substitution: FK-613 can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

    Chemistry: FK-613 serves as a valuable compound for studying receptor-ligand interactions and developing new therapeutic agents.

    Biology: FK-613 is used in research to understand the role of 5-HT and histamine receptors in various biological processes.

    Medicine: FK-613 has been investigated for its potential use in treating allergic conditions such as asthma, allergic rhinitis, and urticaria.

    Industry: FK-613’s properties make it a candidate for developing new drugs and therapeutic agents.

Wirkmechanismus

FK-613 exerts its effects by antagonizing 5-HT receptors, H1 receptors, and histamine receptors. By blocking these receptors, FK-613 can inhibit the physiological responses mediated by serotonin and histamine, such as inflammation and allergic reactions. The molecular targets of FK-613 include the 5-HT receptor and the H1 receptor, and the pathways involved include the inhibition of histamine-induced signaling .

Vergleich Mit ähnlichen Verbindungen

FK-613 can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C18H22N4O2S2

Molekulargewicht

390.5 g/mol

IUPAC-Name

N-[4-[[4-(1H-indol-3-yl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]methanesulfonamide

InChI

InChI=1S/C18H22N4O2S2/c1-26(23,24)21-18-20-14(12-25-18)11-22-8-6-13(7-9-22)16-10-19-17-5-3-2-4-15(16)17/h2-5,10,12-13,19H,6-9,11H2,1H3,(H,20,21)

InChI-Schlüssel

XLFASBVDVQTBES-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=NC(=CS1)CN2CCC(CC2)C3=CNC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.